Ethyl 4-({[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a benzoate ester linked to an imidazolidinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions using methoxybenzene and methylbenzene as starting materials.
Coupling with Benzoic Acid Derivative: The final step involves coupling the imidazolidinone intermediate with a benzoic acid derivative using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division . This interaction disrupts the formation of the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: This compound has a similar benzoate ester structure but lacks the imidazolidinone ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a methoxyphenyl group but has a different core structure.
Uniqueness
ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is unique due to its combination of a benzoate ester and an imidazolidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C29H29N3O6 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O6/c1-4-38-28(35)21-12-14-22(15-13-21)30-26(33)17-25-27(34)32(23-6-5-7-24(16-23)37-3)29(36)31(25)18-20-10-8-19(2)9-11-20/h5-16,25H,4,17-18H2,1-3H3,(H,30,33) |
InChI Key |
WKCCTSMOZPUCGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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